6-methoxy-3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
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Overview
Description
Quinolines and their derivatives are a class of organic compounds with a wide range of biological activities . They are composed of a benzene ring fused to a pyridine at two adjacent carbon atoms . Substituents at various positions on this basic structure have a significant influence on the physical, photophysical, and biological properties .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of research for over a century . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis
Quinoline derivatives can display different tautomeric forms . X-ray structure analyses of numerous compounds of this class have shown that the structure can vary depending on the substituents .Chemical Reactions Analysis
The chemical reactions of quinoline derivatives are diverse and depend on the substituents present on the quinoline ring .Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by the substituents on the quinoline ring .Mechanism of Action
Target of Action
It is known that quinoline derivatives have a wide range of biological activities and are valuable in drug research and development .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It is known that quinoline derivatives can have significant biological effects, including antiviral activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-methoxy-3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c1-23-12-4-5-14-11(7-12)8-13(16(22)19-14)15-20-17(24-21-15)10-3-2-6-18-9-10/h2-9H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLOJSIVLLFLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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